molecular formula C12H18O6Y B1610921 Yttrium tris(2-methylprop-2-enoate) CAS No. 79718-33-5

Yttrium tris(2-methylprop-2-enoate)

Cat. No.: B1610921
CAS No.: 79718-33-5
M. Wt: 347.17 g/mol
InChI Key: GAXPAUUWDGZZTG-UHFFFAOYSA-N
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Description

Yttrium tris(2-methylprop-2-enoate) is an organometallic complex where yttrium (Y³⁺) is coordinated to three 2-methylprop-2-enoate (methacrylate) ligands. The methacrylate ligand consists of a vinyl group and a carboxylate moiety, enabling dual functionality: coordination to metal centers and participation in polymerization reactions.

The stereochemistry and electron-donating properties of the methacrylate ligand likely influence the compound’s reactivity. For instance, the vinyl group may facilitate crosslinking in polymers, while the carboxylate group stabilizes the yttrium center. Structural characterization of such complexes often employs X-ray crystallography, with refinement tools like SHELX playing a critical role .

Properties

CAS No.

79718-33-5

Molecular Formula

C12H18O6Y

Molecular Weight

347.17 g/mol

IUPAC Name

2-methylprop-2-enoic acid;yttrium

InChI

InChI=1S/3C4H6O2.Y/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);

InChI Key

GAXPAUUWDGZZTG-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Y+3]

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Y]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Yttrium tris(2-methylprop-2-enoate) can be synthesized through the reaction of yttrium chloride with 2-methylprop-2-enoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Yttrium tris(2-methylprop-2-enoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form yttrium oxide.

    Substitution: Ligands can be substituted with other carboxylates or similar ligands.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.

    Substitution: Requires the presence of other carboxylate ligands and may involve heating or the use of catalysts.

Major Products

    Oxidation: Yttrium oxide (Y₂O₃).

    Substitution: Various yttrium carboxylates depending on the substituting ligand.

Scientific Research Applications

Yttrium tris(2-methylprop-2-enoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of yttrium tris(2-methylprop-2-enoate) in catalysis involves the coordination of the yttrium center with reactants, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application but generally involve the activation of substrates through coordination to the yttrium center .

Comparison with Similar Compounds

Comparison with Similar Yttrium Complexes

Key Observations:

Solubility :

  • Methacrylate and β-diketonate complexes exhibit higher solubility in organic solvents compared to yttrium citrate, which is sparingly soluble due to strong ionic interactions in polar media .
  • Cyclopentadienyl derivatives show variable solubility depending on substituents (e.g., n-propyl groups enhance lipophilicity) .

Thermal Stability :

  • β-diketonate ligands (e.g., 2,2,7-trimethyl-3,5-octanedionato) provide exceptional thermal stability via chelation, making them suitable for high-temperature applications like OLED fabrication .
  • Methacrylate complexes may decompose at moderate temperatures, limiting their use in thermally demanding processes.

Reactivity and Applications: Methacrylate: The vinyl group enables radical polymerization, suggesting utility in crosslinked polymers or surface coatings. Citrate: Biocompatibility and low toxicity drive applications in drug delivery and MRI contrast agents . Cyclopentadienyl: Strong σ-donor properties enhance catalytic activity in olefin polymerization .

Unique Advantages of Yttrium Tris(2-methylprop-2-enoate)

  • Dual Functionality : Combines metal coordination (for catalytic sites) and polymerizable vinyl groups (for material fabrication).
  • Tunable Reactivity : Substituents on the methacrylate ligand (e.g., methyl groups) can sterically modulate yttrium’s Lewis acidity.

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